4-Nitroaniline-15N2 chemical properties and CAS number
4-Nitroaniline-15N2 chemical properties and CAS number
An In-depth Technical Guide to 4-Nitroaniline-¹⁵N₂ A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction
In the landscape of modern analytical chemistry and pharmaceutical development, precision and certainty are paramount. Stable isotope-labeled compounds are indispensable tools that provide an unparalleled level of accuracy in quantitative analysis and metabolic studies. Among these, 4-Nitroaniline-¹⁵N₂ stands out as a critical internal standard and tracer. This guide offers a comprehensive overview of its chemical properties, applications, and the underlying scientific principles that make it a valuable asset in the laboratory. By incorporating both ¹⁵N atoms in the amine and nitro groups, this molecule provides a distinct mass shift, ensuring it can be clearly differentiated from its unlabeled counterpart in mass spectrometry-based analyses.
Section 1: Chemical Identity and Physicochemical Properties
4-Nitroaniline-¹⁵N₂ is a yellow, solid organic compound where both nitrogen atoms have been replaced with the stable, heavier isotope, nitrogen-15. This isotopic substitution is the key to its utility, rendering it chemically identical to standard 4-nitroaniline in its reactions and chromatographic behavior, but physically distinguishable by its mass.
Table 1: Core Chemical Identifiers for 4-Nitroaniline-¹⁵N₂
| Identifier | Value | Source(s) |
| CAS Number | 119516-81-3 | [1] |
| Molecular Formula | C₆H₆(¹⁵N)₂O₂ | [1] |
| Linear Formula | O₂¹⁵NC₆H₄¹⁵NH₂ | |
| Molecular Weight | 140.11 g/mol | [1][2] |
| IUPAC Name | 4-aniline | [2] |
| Synonyms | 4-(Nitro-¹⁵N)benzenamine-¹⁵N, p-Nitroaniline-¹⁵N₂ | |
| InChI Key | TYMLOMAKGOJONV-BFGUONQLSA-N | [2] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Yellow to brown solid/powder | [3][4] |
| Melting Point | 146-149 °C (lit.) | [4] |
| Boiling Point | 332 °C (unlabeled) | [3] |
| Solubility | Soluble in ethanol (50 mg/ml with heat), mineral acids, alcohol (40 mg/ml), and ether (33 mg/ml).[5] Low solubility in water.[3][6] | |
| Storage Temperature | 2-8°C |
Section 2: The Significance of ¹⁵N Labeling in Drug Development
The substitution of ¹⁴N with ¹⁵N is more than a simple increase in mass; it is a strategic tool for eliminating ambiguity in complex biological systems.[7] Stable isotopes are non-radioactive, making them safe for a wide range of studies, including those in humans.[7] Their application is central to ADME (Absorption, Distribution, Metabolism, and Excretion) studies, which are fundamental to evaluating a drug candidate's viability.[8][9]
-
Expertise in Action: When developing a new drug, researchers must understand how it is metabolized. By administering a ¹⁵N-labeled version of the drug, scientists can use mass spectrometry to track the drug and its metabolites through the body with high precision.[9][10] The unique mass signature of the labeled compound allows its metabolic fate to be distinguished from endogenous molecules, providing a clear picture of its biotransformation. This is crucial for identifying potential toxic metabolites and understanding the drug's overall pharmacokinetic profile.[8]
The diagram below illustrates the central role of isotopically labeled compounds in the drug development pipeline.
Section 3: Spectroscopic Characterization
The primary analytical advantage of 4-Nitroaniline-¹⁵N₂ is its distinct mass spectrum. However, its other spectroscopic properties are also affected by the isotopic substitution.
Mass Spectrometry: The molecular weight of unlabeled 4-nitroaniline is 138.12 g/mol .[3][4] With the substitution of two ¹⁴N atoms (atomic weight ≈ 14.003) with two ¹⁵N atoms (atomic weight ≈ 15.000), the molecular weight of 4-Nitroaniline-¹⁵N₂ increases to 140.11 g/mol .[1][2] This results in a clear M+2 mass shift in the mass spectrum, which is the cornerstone of its use as an internal standard. The fragmentation pattern will also show corresponding shifts for any nitrogen-containing fragments.
NMR Spectroscopy: While ¹⁴N has a nuclear spin (I=1) and exhibits quadrupolar broadening, making its NMR signals very broad and often difficult to observe, ¹⁵N has a spin of I=1/2. This makes it amenable to high-resolution NMR techniques.[11][12] The low natural abundance of ¹⁵N (0.37%) is overcome in labeled compounds. In the ¹H NMR spectrum of 4-Nitroaniline-¹⁵N₂, protons attached to or near the ¹⁵N atoms will exhibit coupling (J-coupling), leading to splitting of the proton signals. Advanced 2D NMR techniques like ¹H-¹⁵N HSQC can be used to directly correlate protons with the nitrogen atoms they are attached to, providing unambiguous structural information.[12]
Infrared (IR) Spectroscopy: The vibrational frequencies of bonds involving nitrogen, such as N-H stretching and bending in the amine group and N-O stretching in the nitro group, are dependent on the mass of the atoms. The heavier ¹⁵N isotope will cause these vibrational bands to shift to slightly lower frequencies (wavenumbers) compared to the unlabeled compound. For example, the N-H stretching vibrations in aniline derivatives typically appear in the 3300-3500 cm⁻¹ region. This shift, though small, is observable and confirms the isotopic substitution.
Section 4: Experimental Protocol: Use in Quantitative LC-MS/MS
This protocol details a trusted, self-validating system for using 4-Nitroaniline-¹⁵N₂ as an internal standard (IS) for the precise quantification of unlabeled 4-nitroaniline (analyte) in a water sample.
Objective: To determine the concentration of 4-nitroaniline in a water sample using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Causality: The co-eluting IS experiences the exact same experimental variations as the analyte (e.g., injection volume errors, ion suppression in the MS source). By measuring the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly accurate and reproducible quantification.[9]
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of unlabeled 4-nitroaniline (1000 µg/mL) in methanol.
-
Prepare a stock solution of 4-Nitroaniline-¹⁵N₂ (1000 µg/mL) in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) by spiking appropriate volumes of the analyte stock solution into clean water.
-
Prepare a working Internal Standard solution (e.g., 200 µg/L) in methanol.
-
-
Sample Preparation:
-
Collect 10 mL of the water sample to be analyzed.
-
To the 10 mL sample and to each 10 mL calibration standard, add a fixed amount (e.g., 50 µL) of the working Internal Standard solution. This ensures the final concentration of the IS is the same in all samples and standards (e.g., 1 µg/L).
-
Vortex all solutions to ensure homogeneity.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start at 10% B, ramp to 90% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transition for Analyte (4-Nitroaniline): Q1 (Precursor Ion): m/z 139.1 → Q3 (Product Ion): m/z 109.1 (This corresponds to the loss of NO).
-
MRM Transition for IS (4-Nitroaniline-¹⁵N₂): Q1 (Precursor Ion): m/z 141.1 → Q3 (Product Ion): m/z 110.1 (This corresponds to the loss of ¹⁵NO).
-
Note: The specific product ions should be optimized by infusing the standards directly into the mass spectrometer.
-
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the IS transitions in each chromatogram.
-
Calculate the Response Ratio for each calibration standard: (Peak Area of Analyte) / (Peak Area of IS).
-
Construct a calibration curve by plotting the Response Ratio against the known concentration of the analyte in the standards. The curve should be linear.
-
Calculate the Response Ratio for the unknown sample.
-
Determine the concentration of the analyte in the sample by interpolating its Response Ratio on the calibration curve.
-
The workflow for this quantitative analysis is visualized below.
Section 5: Safety, Handling, and Storage
Authoritative grounding in safety is non-negotiable. 4-Nitroaniline-¹⁵N₂ should be handled with the same precautions as its unlabeled, toxic counterpart. The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2][13]
Table 3: GHS Hazard and Precautionary Information
| Category | Information | Source(s) |
| Pictograms | GHS06 (Skull and Crossbones), GHS08 (Health Hazard) | [3][14] |
| Signal Word | Danger | [14] |
| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects. | [2][13][14] |
| Precautionary Statements | P260: Do not breathe dust. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [13][15] |
-
Handling: Always handle in a well-ventilated area or under a chemical fume hood.[13][14] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[13][14] Avoid creating dust.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][15] The recommended storage temperature is 2-8°C. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.[13]
Conclusion
4-Nitroaniline-¹⁵N₂ is a powerful and precise tool for the modern scientist. Its value extends beyond its physical properties to the certainty and confidence it brings to analytical results. By understanding its chemical nature, the rationale for its use in isotopic dilution techniques, and the critical importance of safe handling, researchers in drug development and other scientific fields can fully leverage this compound to achieve accurate, reproducible, and reliable data.
References
-
Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development. [Link]
-
Gaspari, M., & Cuda, F. (2011). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Sympathink. (2024). Understanding the World of Isotope Labelled Compounds and Why They Matter?[Link]
-
PubChem, National Institutes of Health. 4-Nitroaniline-15N2. [Link]
-
Wikipedia. 4-Nitroaniline. [Link]
-
PrepChem.com. Preparation of 4-nitroaniline. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]
-
Fisher Scientific. 4-Nitroaniline - Safety Data Sheet (2020). [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem, National Institutes of Health. 4-Nitroaniline. [Link]
-
University of Chemistry and Technology, Prague. Preparation of 4-nitroacetanilide and 4-nitroaniline. [Link]
-
Chemsrc. N-Methyl-4-nitroaniline | CAS#:100-15-2. [Link]
-
ResearchGate. FT-IR spectra of a 4-nitroaniline.... [Link]
-
Académie de Nancy-Metz. SPECTRE IR DE LA 4-NITROANILINE. [Link]
-
Automated Topology Builder (ATB). 4-Nitroaniline | C6H6N2O2. [Link]
-
TradeIndia. 4-Nitroaniline Analytical Standard. [Link]
-
SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]
-
SpectraBase. 4-Nitroaniline - Optional[Vapor Phase IR] - Spectrum. [Link]
-
ResearchGate. Mass spectrum of 4-nitroaniline. [Link]
-
Frontiers. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. [Link]
-
National Institutes of Health (PMC). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. [Link]
-
MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP011300. [Link]
-
ResearchGate. Synthesis of p-Nitroaniline from Aniline. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4-Nitroaniline-15N2 | C6H6N2O2 | CID 16213362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. nacchemical.com [nacchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. metsol.com [metsol.com]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 9. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]
- 12. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. westliberty.edu [westliberty.edu]
- 14. carlroth.com [carlroth.com]
- 15. geneseo.edu [geneseo.edu]
